

what is the molecular weight of Cbz-NH-PEG36-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cbz-NH-PEG36-C2-acid

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In-Depth Technical Guide: Cbz-NH-PEG36-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Cbz-NH-PEG36-C2-acid**, a bifunctional linker commonly employed in the development of targeted therapeutics and bioconjugates.

Core Molecular Attributes

Cbz-NH-PEG36-C2-acid is a well-defined molecule with a precise molecular weight and formula, critical for stoichiometric calculations in complex conjugation reactions.

Molecular Formula: C83H157NO40

• Molecular Weight: 1809.12 g/mol [1]

Structural Breakdown and Molecular Weight Contribution

The molecule is comprised of four key functional components, each contributing to its overall molecular weight and chemical properties.



Component	Chemical Formula	Molecular Weight (g/mol)
Cbz (Carboxybenzyl)	C ₈ H ₇ O ₂	135.13
NH (Amine Group)	NH	15.01
PEG36 Linker	(C ₂ H ₄ O) ₃₆	1585.84
C2-Acid (Propanoic Acid moiety)	C3H4O2	72.06
Total Calculated Molecular Weight	C83H157NO40	1808.04

Note: The total calculated molecular weight is based on the sum of the individual components. The slight discrepancy with the reported molecular weight of 1809.12 g/mol can be attributed to isotopic distribution and the specific synthetic route of the commercially available compound.

Experimental Protocol: Molecular Weight Determination via Mass Spectrometry

The accurate determination of the molecular weight of **Cbz-NH-PEG36-C2-acid** is crucial for its characterization and quality control. Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard and effective method for this purpose.

Objective: To verify the molecular weight of Cbz-NH-PEG36-C2-acid.

Materials and Reagents:

- Cbz-NH-PEG36-C2-acid sample
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (for mass spectrometry)
- Calibrant solution (e.g., sodium trifluoroacetate cluster ions or a well-characterized protein/polymer standard)



Instrumentation:

 A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer).

Procedure:

- Sample Preparation:
 - Prepare a stock solution of Cbz-NH-PEG36-C2-acid in methanol at a concentration of 1 mg/mL.
 - From the stock solution, prepare a dilute solution for infusion at a concentration of 10
 μg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid
 facilitates protonation of the analyte.
- Instrument Calibration:
 - Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.
- Mass Spectrometry Analysis:
 - Set the ESI source to positive ion mode.
 - \circ Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5 μ L/min).
 - Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range. Given the
 molecular weight, a range of m/z 500-2500 should be adequate to observe the protonated
 molecule and potential multiply charged species.
 - Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal.
- Data Analysis:



- Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule, [M+H]+.
- The expected m/z for the singly charged protonated molecule would be approximately 1810.13.
- Observe for other potential adducts, such as the sodium adduct [M+Na]+ at approximately m/z 1832.11.
- The high-resolution mass measurement will allow for the determination of the monoisotopic mass and confirmation of the elemental composition.

Logical Relationship of Molecular Components

The following diagram illustrates the sequential arrangement of the functional moieties within Cbz-NH-PEG36-C2-acid.

Molecular Structure of Cbz-NH-PEG36-C2-acid Cbz (Carboxybenzyl) **Protecting Group Amine** PEG36 (36 Ethylene Glycol Units) C2-Acid

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(Propanoic Acid Terminus)

Caption: Linear arrangement of the key functional groups in Cbz-NH-PEG36-C2-acid.



Experimental Workflow for Bioconjugation

The bifunctional nature of **Cbz-NH-PEG36-C2-acid** allows for a two-step conjugation strategy, which is a common workflow in the synthesis of antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).

General Bioconjugation Workflow Step 1: Carboxylic Acid Activation and Amine Coupling **Activating Agent** Cbz-NH-PEG36-C2-acid (e.g., EDC, NHS) Activation Molecule 1 **Activated Linker** (e.g., Protein, Antibody with available amine) Coupling Conjugate 1 (Cbz-NH-PEG36-Molecule 1) Step 2: Cbz Deprotection and Second Coupling Deprotection (e.g., Hydrogenolysis) Deprotected Conjugate Molecule 2 (H2N-PEG36-Molecule 1) (e.g., Small Molecule Drug with reactive group) Coupling Final Bioconjugate (Molecule 2-PEG36-Molecule 1)



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Caption: A typical two-step experimental workflow for bioconjugation using **Cbz-NH-PEG36-C2-acid**.

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References

- 1. Propanoic acid [webbook.nist.gov]
- To cite this document: BenchChem. [what is the molecular weight of Cbz-NH-PEG36-C2-acid]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8025724#what-is-the-molecular-weight-of-cbz-nh-peg36-c2-acid]

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